- Deprotonative zincation of heteroaromatics using ZnI2 and tert-Bu-P4 base, Heterocycles, 2008, 76(2), 1057-1060

Cas no 950890-11-6 (4-iodopyridazine)

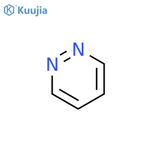

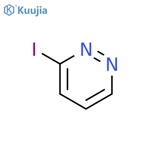

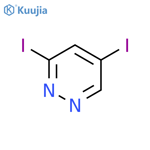

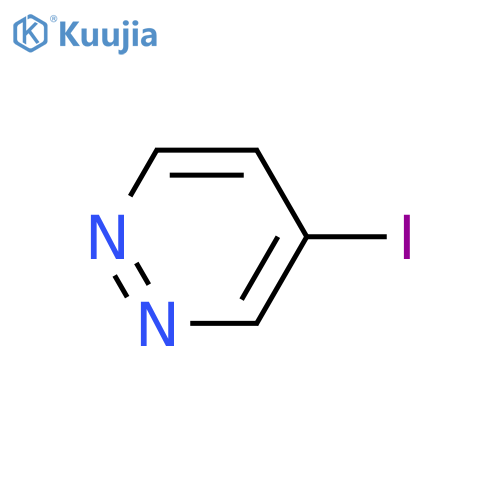

4-iodopyridazine structure

Nom du produit:4-iodopyridazine

Numéro CAS:950890-11-6

Le MF:C4H3IN2

Mégawatts:205.984492540359

MDL:MFCD32661902

CID:1122885

PubChem ID:68594268

4-iodopyridazine Propriétés chimiques et physiques

Nom et identifiant

-

- 4-iodo-Pyridazine

- 4-IODOPYRIDAZINE

- 4-Iodopyridazine (ACI)

- SY320763

- SCHEMBL23314880

- MFCD13190291

- 950890-11-6

- DA-39287

- KQZAOLAXMCMTGK-UHFFFAOYSA-N

- AB70137

- G65023

- SCHEMBL3319474

- 4-iodopyridazine

-

- MDL: MFCD32661902

- Piscine à noyau: 1S/C4H3IN2/c5-4-1-2-6-7-3-4/h1-3H

- La clé Inchi: KQZAOLAXMCMTGK-UHFFFAOYSA-N

- Sourire: IC1C=CN=NC=1

Propriétés calculées

- Qualité précise: 205.93410g/mol

- Masse isotopique unique: 205.93410g/mol

- Comptage atomique isotopique: 0

- Nombre de donneurs de liaisons hydrogène: 0

- Nombre de récepteurs de liaison hydrogène: 2

- Comptage des atomes lourds: 7

- Nombre de liaisons rotatives: 0

- Complexité: 57.7

- Nombre d'unités de liaison covalente: 1

- Nombre de stéréocentres atomiques définis: 0

- Nombre non défini de stéréocentres atomiques: 0

- Nombre de centres stéréoscopiques d'obligations fixes: 0

- Nombre indéfini de centres stéréoscopiques bond: 0

- Le xlogp3: 0

- Surface topologique des pôles: 25.8Ų

4-iodopyridazine PrixPlus >>

| Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM391361-1g |

4-iodopyridazine |

950890-11-6 | 95%+ | 1g |

$800 | 2023-03-07 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y77983-1g |

4-iodopyridazine |

950890-11-6 | 98% | 1g |

¥7430.00 | 2022-08-24 | |

| Chemenu | CM391361-500mg |

4-iodopyridazine |

950890-11-6 | 95%+ | 500mg |

$639 | 2023-03-07 | |

| Chemenu | CM391361-250mg |

4-iodopyridazine |

950890-11-6 | 95%+ | 250mg |

$480 | 2023-03-07 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-100MG |

4-iodopyridazine |

950890-11-6 | 95% | 100MG |

¥ 1,339.00 | 2023-04-12 | |

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | Y77983-1g |

4-iodopyridazine |

950890-11-6 | 98% | 1g |

¥7430.00 | 2023-09-15 | |

| Aaron | AR019GPI-100mg |

4-iodopyridazine |

950890-11-6 | 98% | 100mg |

$144.00 | 2025-02-13 | |

| Ambeed | A813948-1g |

4-Iodopyridazine |

950890-11-6 | 95% | 1g |

$1197.0 | 2025-03-05 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-100mg |

4-iodopyridazine |

950890-11-6 | 95% | 100mg |

¥1462.0 | 2024-04-16 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBP10092-500mg |

4-iodopyridazine |

950890-11-6 | 95% | 500mg |

¥3902.0 | 2024-04-16 |

4-iodopyridazine Méthode de production

Méthode de production 1

Conditions de réaction

1.1 Reagents: Zinc iodide , N′′′-(1,1-Dimethylethyl)-N,N′,N′′-tris[tris(dimethylamino)phosphoranylidene]phos… Solvents: Tetrahydrofuran ; 1 h, -78 °C → rt

1.2 Reagents: Iodine

1.2 Reagents: Iodine

Référence

Méthode de production 2

Conditions de réaction

1.1 Reagents: 5,10-Dichloro-5,10-dihydroboranthrene Solvents: Tetrahydrofuran ; 0 °C; 10 min, 0 °C; 0 °C → -78 °C

1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C

1.2 Reagents: Zincate(1-), dichloro(2,2,6,6-tetramethyl-1-piperidinyl)-, lithium (1:1) ; -78 °C; 20 min, -78 °C

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; 10 min, -78 °C; -78 °C → 25 °C; 20 min, 25 °C

1.4 Reagents: Sodium thiosulfate Solvents: Water ; 25 °C

Référence

- Lewis Acid Directed Regioselective Metalations of Pyridazine, Angewandte Chemie, 2019, 58(27), 9244-9247

Méthode de production 3

Conditions de réaction

1.1 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium , Piperidine, 2,2,6,6-tetramethyl-, lithium salt (1:1) Solvents: Tetrahydrofuran ; 2 h, rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

Référence

- Deprotonative cadmation of functionalized aromatics, Chemical Communications (Cambridge, 2008, (42), 5375-5377

Méthode de production 4

Conditions de réaction

1.1 Reagents: Isoamyl nitrite , Iodine , Potassium iodide , Cuprous iodide Solvents: 1,2-Dimethoxyethane ; 2 h, 70 °C

Référence

- Preparation of pyrrolidine-3-carboxamide derivatives as antiviral agents and related uses, World Intellectual Property Organization, , ,

Méthode de production 5

Conditions de réaction

1.1 Reagents: Butyllithium , N,N,N′,N′-Tetramethylethylenediamine , 2,2,6,6-Tetramethylpiperidine , Dichloro(N,N,N′,N′-tetramethylethylenediamine)zinc Solvents: Tetrahydrofuran , Hexane ; 10 min, 0 °C

1.2 2 h, reflux

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux

1.4 Reagents: Sodium thiosulfate Solvents: Water

1.2 2 h, reflux

1.3 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, reflux

1.4 Reagents: Sodium thiosulfate Solvents: Water

Référence

- Lithium-Mediated Zincation of Pyrazine, Pyridazine, Pyrimidine, and Quinoxaline, Journal of Organic Chemistry, 2007, 72(17), 6602-6605

Méthode de production 6

Conditions de réaction

1.1 Reagents: Butyllithium , 2,2,6,6-Tetramethylpiperidine Solvents: Tetrahydrofuran , Hexane ; 0 °C

1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C

1.3 2 h, rt

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

1.2 Reagents: (T-4)-Dichloro(N1,N1,N2,N2-tetramethyl-1,2-ethanediamine-κN1,κN2)cadmium ; 15 min, 0 °C

1.3 2 h, rt

1.4 Reagents: Iodine Solvents: Tetrahydrofuran ; overnight, rt

Référence

- Synthesis of 2,5-diiodopyrazine by deprotonative dimetalation of pyrazine, Synthesis, 2008, (24), 4033-4035

4-iodopyridazine Raw materials

4-iodopyridazine Preparation Products

950890-11-6 (4-iodopyridazine) Produits connexes

- 2385725-88-0(Tert-butyl 3-cyano-3-(3-methoxy-3-oxopropyl)azetidine-1-carboxylate)

- 436162-20-8(Benzyl 4-(hydroxymethyl)-4-phenylpiperidine-1-carboxylate)

- 1806028-44-3(2-(Aminomethyl)-3-methyl-5-nitro-6-(trifluoromethoxy)pyridine)

- 197965-28-9(2,3-dihydroxy-6H,7H,8H,9H,10H-cyclohexacchromen-6-one)

- 1781693-40-0(1-(difluoromethyl)cyclopentylmethanesulfonyl chloride)

- 1092346-01-4(N-(3-Methoxypropyl)-6-(trifluoromethyl)pyridine-3-carboxamide)

- 1393562-24-7(Ethyl (3-fluoro-5-methylpyridin-2-YL)acetate)

- 1648840-37-2((E)-1-Benzyl-4-((5,6-dimethoxy-1-oxo-1,3-dihydro-2H-inden-2-ylidene)methyl)pyridin-1-ium bromide)

- 2172109-16-7(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-1,2,3,6-tetrahydropyridine-4-carboxylic acid)

- 2679942-67-5((2S)-3-(3,4-dichlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

Fournisseurs recommandés

Amadis Chemical Company Limited

(CAS:950890-11-6)4-iodopyridazine

Pureté:99%/99%/99%

Quantité:100mg/250mg/1g

Prix ($):214.0/364.0/979.0